SK-216

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

SK-216, also known as Plasminogen activator inhibitor-1 (PAI-1) inhibitor, is a specific PAI-1 inhibitor. this compound reduced the extent of angiogenesis in the tumors and inhibited VEGF-induced migration and tube formation by human umbilical vein endothelial cells in vitro. This compound reduced the degree of bleomycin-induced pulmonary fibrosis in mice. Targeting PAI-1 as a downstream effector of TGF-β could be a promising therapeutic strategy for pulmonary fibrosis.

科学研究应用

SK-216 具有广泛的科学研究应用,包括:

作用机制

Target of Action

Mode of Action

Biochemical Pathways

Result of Action

SK-216 treatment results in reduced matrix metalloproteinase-13 (MMP-13) secretion in a dose-dependent manner . Moreover, it has been shown to suppress lung metastases without influencing the proliferative activity of the tumor cells in the primary lesions . These results indicate that this compound may serve as a novel drug to prevent lung metastasis in human osteosarcoma .

Action Environment

生化分析

Biochemical Properties

Cellular Effects

SK-216 has been shown to suppress the invasion activity of 143B cells, a type of human osteosarcoma cell . It does not influence their proliferation or migration .

Molecular Mechanism

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been shown to reduce MMP-13 secretion in a dose-dependent manner over time

Dosage Effects in Animal Models

In animal models, the administration of this compound has been found to reduce the size of subcutaneous tumors and the extent of metastases

准备方法

合成路线和反应条件

SK-216 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。关键步骤包括:

苯并恶唑环的形成: 这涉及在酸性条件下将 2-氨基苯酚与合适的羧酸衍生物反应形成苯并恶唑环。

萘衍生物的形成: 然后将苯并恶唑中间体通过 Friedel-Crafts 酰化反应与萘衍生物反应。

侧链的引入:

工业生产方法

This compound 的工业生产遵循类似的合成路线,但规模更大。该过程涉及优化反应条件以确保高产率和纯度。关键考虑因素包括:

反应温度和时间: 优化这些参数以最大限度地提高产率。

纯化技术: 使用重结晶和色谱等方法来获得高纯度。

可扩展性: 确保该工艺可以放大而不影响最终产品的质量.

化学反应分析

反应类型

SK-216 会发生各种化学反应,包括:

氧化: 该化合物可以在特定条件下被氧化形成氧化衍生物。

还原: 还原反应可用于修饰分子上的官能团。

常用试剂和条件

氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用锂铝氢化物和硼氢化钠等还原剂。

取代: 常用亲核试剂包括甲醇钠和叔丁醇钾.

形成的主要产物

相似化合物的比较

类似化合物

SK-216 的独特性

生物活性

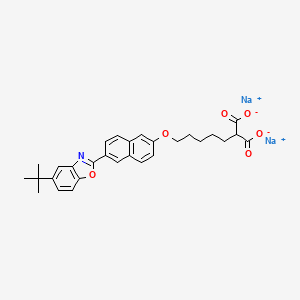

Disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate, also known by its CAS number 654080-03-2, is a complex organic compound that exhibits notable biological activity. This article explores its chemical properties, biological mechanisms, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a molecular formula of C29H31N2O6 and a molecular weight of approximately 533.53 g/mol. Its structure includes a naphthalene moiety substituted with a benzoxazole derivative, which contributes to its fluorescent properties.

| Property | Value |

|---|---|

| Molecular Formula | C29H31N2O6 |

| Molecular Weight | 533.53 g/mol |

| CAS Number | 654080-03-2 |

| Solubility | Soluble in organic solvents; poorly soluble in water |

Biological Activity

The biological activity of disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate has been studied in various contexts:

Antioxidant Activity

Research indicates that compounds containing benzoxazole derivatives exhibit significant antioxidant properties. These compounds can scavenge free radicals, thereby protecting cellular components from oxidative stress. The presence of the tert-butyl group enhances the stability and efficacy of the antioxidant activity.

Photobiological Effects

The compound's ability to absorb UV light and emit visible fluorescence makes it useful in photobiological applications. Studies have demonstrated that it can be employed as a fluorescent probe in biological imaging, allowing for enhanced visualization of cellular structures under UV light.

Case Studies

Several studies have investigated the specific biological effects of disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate:

- Cellular Imaging : A study utilized this compound as a fluorescent marker in live-cell imaging, demonstrating its capability to selectively stain mitochondria without cytotoxic effects. The fluorescence intensity allowed for real-time monitoring of mitochondrial dynamics .

- Antioxidant Efficacy : In vitro assays showed that the compound significantly reduced oxidative damage in neuronal cells exposed to hydrogen peroxide. This suggests potential neuroprotective applications in oxidative stress-related disorders .

- Drug Delivery Systems : Research has explored the use of this compound in drug delivery systems where its fluorescence can be used to track the release of therapeutic agents within biological systems.

Applications

The unique properties of disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate lend themselves to various applications:

- Fluorescent Probes : Its fluorescent characteristics make it suitable for use in biological imaging techniques.

- Antioxidants : Potential applications in pharmaceuticals aimed at reducing oxidative stress.

- Optical Brighteners : Utilized in textiles and coatings to enhance brightness and appearance.

属性

IUPAC Name |

disodium;2-[5-[6-(5-tert-butyl-1,3-benzoxazol-2-yl)naphthalen-2-yl]oxypentyl]propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6.2Na/c1-29(2,3)21-11-13-25-24(17-21)30-26(36-25)20-9-8-19-16-22(12-10-18(19)15-20)35-14-6-4-5-7-23(27(31)32)28(33)34;;/h8-13,15-17,23H,4-7,14H2,1-3H3,(H,31,32)(H,33,34);;/q;2*+1/p-2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYTGMMYYLGKWIK-UHFFFAOYSA-L |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)OC(=N2)C3=CC4=C(C=C3)C=C(C=C4)OCCCCCC(C(=O)[O-])C(=O)[O-].[Na+].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H29NNa2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the primary mechanism of action of SK-216?

A: this compound functions as a specific inhibitor of plasminogen activator inhibitor-1 (PAI-1). [, , ] By inhibiting PAI-1, this compound effectively reduces the inhibition of plasminogen activators, ultimately impacting downstream processes such as tumor angiogenesis and metastasis. [, ]

Q2: How does this compound impact the epithelial-mesenchymal transition (EMT) process?

A: Research suggests that this compound can attenuate transforming growth factor-β (TGF-β)-dependent EMT. [] This effect was observed in both human alveolar epithelial A549 cells and murine epithelial LA-4 cells, suggesting a potential role for this compound in mitigating fibrotic processes driven by EMT. []

Q3: What is the role of this compound in tumor growth and metastasis?

A: Studies have shown that this compound demonstrates significant anti-tumor activity by limiting both tumor growth and lung metastasis formation. [, ] This effect is likely attributed to its ability to reduce tumor angiogenesis, a process crucial for tumor development and spread. [, ]

Q4: Is the anti-tumor effect of this compound dependent on the tumor's PAI-1 production?

A: Interestingly, research suggests that the anti-tumor efficacy of this compound is primarily mediated through its interaction with host PAI-1 rather than tumor-derived PAI-1. [] This finding highlights the importance of the tumor microenvironment and host factors in the effectiveness of this compound. []

Q5: What evidence exists for the in vivo efficacy of this compound in fibrotic diseases?

A: In a mouse model of bleomycin-induced pulmonary fibrosis, oral administration of this compound demonstrated a reduction in the severity of fibrosis. [] This finding supports the potential therapeutic application of this compound in combating fibrotic diseases. []

Q6: Are there other potential applications of this compound besides cancer and fibrosis?

A: Research indicates that this compound might play a role in suppressing intestinal polyp formation. [] In Min mice, a model for intestinal polyp development, this compound administration significantly reduced both the number of polyps and serum triglyceride levels, suggesting a potential application in colorectal cancer chemoprevention. []

Q7: What are the limitations in the current understanding of this compound?

A: While existing research offers valuable insights into the biological activity of this compound, further investigations are necessary to fully elucidate its precise mechanisms of action, particularly regarding the intricate interplay between TGF-β and PAI-1 in fibrotic processes. [] Additionally, more comprehensive studies are needed to determine the optimal dosage, long-term effects, and potential toxicity of this compound for its translation into clinical practice.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。